molecular formula C14H17NO4S B12601566 1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene CAS No. 648957-15-7

1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene

Cat. No.: B12601566
CAS No.: 648957-15-7
M. Wt: 295.36 g/mol
InChI Key: PYECFBXZEWOROQ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene is a complex organic compound characterized by its unique structural features It contains methoxy groups, a sulfanyl group, and a nitroethenyl group attached to a benzene ring

Preparation Methods

The synthesis of 1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene involves multiple steps. The synthetic route typically starts with the preparation of the benzene ring, followed by the introduction of methoxy groups through methylation reactions. The sulfanyl group is then added via a thiolation reaction, and the nitroethenyl group is introduced through a nitration reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The nitroethenyl group, for example, can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene can be compared with similar compounds such as:

    1,4-Dimethoxy-2-(2-methylprop-1-enyl)benzene: Lacks the sulfanyl and nitroethenyl groups, resulting in different chemical properties and reactivity.

    1,4-Dimethoxy-2-(2-methylprop-2-en-1-yl)sulfanylbenzene:

    1,4-Dimethoxy-5-(2-nitroethenyl)benzene: Lacks the sulfanyl group, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

1,4-Dimethoxy-2-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(2-nitroethenyl)benzene, identified by its chemical formula C14H17NO4SC_{14}H_{17}NO_4S and CID 71377952, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, toxicity studies, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with two methoxy groups, a sulfanyl group attached to an allylic chain, and a nitroethenyl moiety. This unique structure suggests potential for various biological interactions.

PropertyValue
Molecular FormulaC14H17NO4SC_{14}H_{17}NO_4S
Molecular Weight293.36 g/mol
LogP3.45
Solubility in WaterLow

Antitumor Activity

Research indicates that compounds similar to 1,4-dimethoxy derivatives exhibit significant antitumor properties. For instance, studies have shown that methoxy-substituted compounds can inhibit tumor cell proliferation by inducing apoptosis through various pathways, including oxidative stress and mitochondrial dysfunction .

Genotoxicity

A notable study highlighted the genotoxic potential of similar compounds. The National Toxicology Program (NTP) conducted a long-term study revealing that exposure to related methoxy compounds led to increased incidences of liver tumors in rodent models. The mechanism was attributed to the formation of DNA-reactive intermediates during metabolism . This suggests that this compound may also possess genotoxic properties.

Hepatotoxicity

In toxicological assessments, high doses of related compounds resulted in significant hepatic lesions in both male and female rats. The lesions included cytomegaly and bile duct hyperplasia, indicating a hepatotoxic profile that could be relevant for 1,4-dimethoxy derivatives .

Case Studies

  • Case Study on Liver Lesions : In a study where rodents were administered varying doses of methoxy-substituted benzene derivatives, significant liver damage was observed at doses as low as 75 mg/kg body weight per day. The lesions were more pronounced in males compared to females .
  • Anticancer Mechanism Investigation : A recent investigation into the anticancer mechanisms of related compounds found that they could activate apoptotic pathways via reactive oxygen species (ROS) generation. This was evidenced by increased caspase activity in treated cancer cell lines .

Properties

CAS No.

648957-15-7

Molecular Formula

C14H17NO4S

Molecular Weight

295.36 g/mol

IUPAC Name

1,4-dimethoxy-2-(2-methylprop-2-enylsulfanyl)-5-(2-nitroethenyl)benzene

InChI

InChI=1S/C14H17NO4S/c1-10(2)9-20-14-8-12(18-3)11(5-6-15(16)17)7-13(14)19-4/h5-8H,1,9H2,2-4H3

InChI Key

PYECFBXZEWOROQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=C(C=C(C(=C1)OC)C=C[N+](=O)[O-])OC

Origin of Product

United States

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